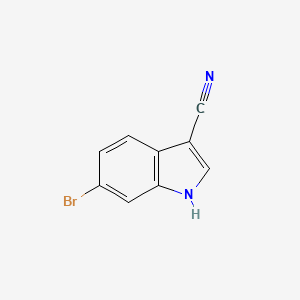

6-bromo-1H-indole-3-carbonitrile

Descripción general

Descripción

“6-bromo-1H-indole-3-carbonitrile” is a chemical compound with the linear formula C9H5BrN2 . It has a molecular weight of 221.06 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of “6-bromo-1H-indole-3-carbonitrile” involves the direct bromination of 3-cyanoindole with N-Bromosuccinimide (NBS) over silica in dichloromethane . This process yields bromoindole as the major product . Although the yield is modest, the preparation of this compound requires only one step from commercially available 3-cyanoindole and is easily separated from the minor regioisomer by flash chromatography .

Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-1H-indole-3-carbonitrile . The InChI code for this compound is 1S/C9H5BrN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H .

Physical And Chemical Properties Analysis

The compound has a boiling point of 405.9°C at 760 mmHg . It is stored in a sealed, dry environment at 2-8°C .

Aplicaciones Científicas De Investigación

Multicomponent Reactions

“6-bromo-1H-indole-3-carbonitrile” and its derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . They have been used in inherently sustainable multicomponent reactions (MCRs) which offer access to complex molecules . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Pharmaceutically Interesting Scaffolds

This compound has been used in the assembly of pharmaceutically interesting scaffolds . The inherent functional groups in “6-bromo-1H-indole-3-carbonitrile” can undergo C–C and C–N coupling reactions and reductions easily .

Cancer Research

“6-bromo-1H-indole-3-carbonitrile” has numerous applications in scientific experiments, including cancer research. It has been used in the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .

Drug Discovery

This compound is also used in drug discovery. Its derivatives have been found in many important synthetic drug molecules .

Anti-Inflammatory Drug Development

“6-bromo-1H-indole-3-carbonitrile” is used in the development of anti-inflammatory drugs. Indole derivatives possess various biological activities, including anti-inflammatory .

Analytical Chemistry

It is used as a reference standard in analytical chemistry. This makes it an important compound in the field of analytical chemistry.

Safety and Hazards

Direcciones Futuras

Indole derivatives, including “6-bromo-1H-indole-3-carbonitrile”, are essential entities and could be found in many natural products . They are ideal precursors for the synthesis of active molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Mecanismo De Acción

Target of Action

6-Bromo-1H-indole-3-carbonitrile is a derivative of the indole family . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Propiedades

IUPAC Name |

6-bromo-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBXTAVHPDZLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466910 | |

| Record name | 6-bromo-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-1H-indole-3-carbonitrile | |

CAS RN |

224434-83-7 | |

| Record name | 6-bromo-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1H-indole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)